6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine
Description
Properties
CAS No. |
102830-80-8 |
|---|---|
Molecular Formula |
C14H9Cl2NO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H9Cl2NO/c15-11-4-1-9(2-5-11)13-6-3-10-7-12(16)8-17-14(10)18-13/h1-8,13H |
InChI Key |
OQPYITHHFVRREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Condensation of Pyridine Derivatives with Aryl Aldehydes and Malononitrile
A common approach to synthesize pyrano-fused heterocycles involves a multi-component reaction of:
- A pyridine or pyrazole derivative,
- An aryl aldehyde (such as 4-chlorobenzaldehyde),
- Malononitrile or similar active methylene compounds.
For example, in the synthesis of pyrano[2,3-c]pyrazoles substituted with 4-chlorophenyl groups, a three-component reaction catalyzed by DABCO in ethanol efficiently yields the fused heterocycle with moderate to excellent yields within 30 minutes at room temperature or mild heating. This method can be adapted for pyrano[2,3-b]pyridines by selecting appropriate pyridine precursors.
Use of Piperidine-Catalyzed Reflux in Ethanol
In the synthesis of pyranopyrimidines, a related class of fused heterocycles, refluxing a mixture of pyrimidinethione derivatives and arylidenemalononitriles in ethanol with catalytic piperidine for 12–24 hours leads to cyclized products. This method highlights the utility of basic catalysis and prolonged heating to promote ring closure and substitution.
Four-Component Bicyclization Strategies
More complex bicyclic pyridine derivatives have been synthesized via four-component reactions involving:
- A ketone or aldehyde,
- A pyrazol-amine,
- A pyranone derivative,
- Acid catalysis (e.g., acetic acid),
under microwave or thermal conditions to afford multifunctionalized fused heterocycles in good yields (61–82%). Although this method is more elaborate, it demonstrates the feasibility of constructing complex fused pyrano-pyridine systems.
Specific Considerations for 6-Chloro and 4-Chlorophenyl Substitutions
- The 6-chloro substitution on the pyrano[2,3-b]pyridine ring is typically introduced by starting with a 6-chloropyridine derivative or by chlorination of the pyrano-pyridine after ring formation.
- The 4-chlorophenyl group is introduced via condensation with 4-chlorobenzaldehyde or by using 4-chlorophenyl-substituted pyrazolones or pyridine precursors.
Example Synthetic Procedure (Adapted from Related Pyrano[2,3-c]pyrazole Syntheses)
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals for aromatic protons of 4-chlorophenyl and pyridine rings, along with signals confirming the pyrano ring protons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C14H9Cl2NO with expected m/z values.
- Melting Point and Physical Properties : The compound has a density of 1.377 g/cm³ and a boiling point of 418.6 °C at 760 mmHg.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Catalyst | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Three-component condensation | 6-chloropyridine derivative, 4-chlorobenzaldehyde, malononitrile | DABCO | Ethanol, RT to mild heating, 30 min | 50–85% | Efficient, mild conditions |
| Piperidine-catalyzed reflux | Pyrimidinethione analogs, arylidenemalononitriles | Piperidine | Ethanol, reflux, 12–24 h | High | Longer reaction time, robust cyclization |
| Four-component bicyclization | Ketone, pyrazol-amine, pyranone, acid | Acetic acid | Microwave or thermal, 25 min to hours | 61–82% | Complex fused systems, multifunctionalized products |
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Pyrano[2,3-b]pyridine vs. Thieno[2,3-b]pyridine Derivatives
- Thieno[2,3-b]pyridines (e.g., compounds in –3, 7) replace the oxygen atom in the pyran ring with sulfur. This substitution increases lipophilicity and alters electronic properties, enhancing insecticidal activity. For example, thieno[2,3-b]pyridines 2 and 3 in showed higher aphidicidal activity (EC₅₀ = 0.02–0.03 mM) than acetamiprid (EC₅₀ = 0.08 mM) due to sulfur’s stronger electron-withdrawing effects .
- Synthetic Pathways: Thieno derivatives often require α-halo carbonyl compounds for cyclization (e.g., 4-(chloromethyl)-2-(4-chlorophenyl)thiazole in ), whereas pyrano analogs may rely on oxygen-mediated ring closure .
Imidazo[1,2-a]pyridine Derivatives
- Alpidem, a 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, shares the same 4-chlorophenyl substituent but replaces the pyran ring with an imidazole.
Oxazolo[5,4-b]pyridine Derivatives
Spectroscopic Data
- ¹³C NMR Shifts : Halogen substituents (e.g., Cl in the target compound) cause deshielding effects, splitting peaks in ¹³C NMR (e.g., δ = 110–150 ppm for Cl-bearing carbons) .
- Solubility: Pyrano derivatives exhibit moderate solubility in polar solvents (e.g., ethanol), whereas thieno analogs are more lipophilic .
Biological Activity
6-Chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H9Cl2NO
- Molar Mass : 278.13 g/mol
- CAS Number : 102830-62-6
- Density : 1.342 g/cm³
- Boiling Point : 416.7 °C at 760 mmHg
Synthesis
The synthesis of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. The incorporation of the chlorophenyl group and the pyran moiety is crucial for achieving the desired biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds related to 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, a derivative of this compound demonstrated effective inhibition against various strains of bacteria and fungi, showcasing its potential as an antimicrobial agent.
Antimalarial Activity
A notable study investigated the antimalarial activity of derivatives similar to 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine. The compound displayed promising results against Plasmodium falciparum, with effective concentrations (EC50) reported at low micromolar levels. The mechanism of action was linked to the inhibition of P. falciparum lactate dehydrogenase, a critical enzyme for the parasite's survival .
Anti-HBV Activity
Another area of research has focused on the anti-hepatitis B virus (HBV) activity of related compounds. Some derivatives exhibited significant inhibitory effects on HBV replication and surface antigen secretion, suggesting that modifications in the pyrano-pyridine structure can enhance antiviral properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine. Key factors influencing its activity include:
- Chlorine Substituents : The presence and position of chlorine atoms significantly affect both potency and selectivity against target pathogens.
- Pyran Ring Modifications : Alterations in the pyran ring can enhance lipophilicity and bioavailability, which are essential for effective drug design.
The following table summarizes findings from various studies regarding the biological activities of this compound and its derivatives:
| Compound | Activity | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| 6-Chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine | Antimalarial | 0.0130 | >1000 |
| Derivative A | Anti-HBV | 0.010 | >135 |
| Derivative B | Antimicrobial | Not specified | Not specified |
Case Studies
- Antimalarial Research : A study published in PMC highlighted that a hybrid compound derived from pyrano-pyridines showed excellent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum, indicating that structural modifications can lead to enhanced efficacy against malaria .
- Antiviral Properties : Research on anti-HBV activities demonstrated that certain derivatives could inhibit HBV replication effectively, suggesting a potential therapeutic avenue for hepatitis treatments .
Q & A
Q. What are the common synthetic routes for 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine, and how do reaction conditions influence product purity?
The synthesis typically involves cyclization of α-halo carbonyl intermediates with aromatic precursors. For example, α-halo carbonyl compounds (e.g., 4-(chloromethyl)-2-(4-chlorophenyl)thiazole) act as bifunctional reagents, enabling electrophilic and nucleophilic interactions to form the pyrano[2,3-b]pyridine core. Reaction solvents (e.g., absolute ethanol) and catalysts (e.g., Pd/Cu) are critical for regioselectivity and yield optimization. Purity (>97%) is achieved via column chromatography and recrystallization .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., chlorophenyl groups).
- Mass spectrometry : For molecular weight validation (e.g., [M+H]+ peaks).
- X-ray crystallography : To resolve crystal packing and stereochemistry (e.g., monoclinic P21/c space group observed in related pyrano-pyridines) .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N, Cl content).
Q. What preliminary biological screening methods are used to assess its antimicrobial potential?
Antimicrobial activity is evaluated via:
- Broth microdilution : To determine MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) against pathogens like Yersinia enterocolitica. Typical MIC ranges for pyrano-pyridines are 25–200 µg/ml, with compound 2{3} showing efficacy at 25 µg/ml .
- Time-kill assays : To distinguish bacteriostatic vs. bactericidal effects.
Advanced Research Questions
Q. How can regioselectivity challenges in pyrano[2,3-b]pyridine synthesis be addressed using computational modeling?
Density Functional Theory (DFT) calculations predict transition-state energies to optimize cyclization pathways. For example, bulky substituents at the aryl position (e.g., -CONH2) hinder intramolecular cyclization, while α-halo carbonyl intermediates promote ring closure. Molecular docking can also simulate intermediate conformations to guide synthetic design .
Q. What structure-activity relationships (SAR) govern the antitumor activity of chloro-substituted pyrano-pyridines?
Key SAR insights:
- Chlorophenyl groups : Enhance lipophilicity and membrane permeability, critical for cytotoxicity.
- Pyridine core : Acts as a hydrogen-bond acceptor, targeting enzymes like reverse transcriptase or kinases.
- Substituent position : 6-chloro derivatives show higher activity than 4-chloro analogs due to steric and electronic effects. In vivo studies on pyrrolo[2,3-b]pyridines suggest chloro-trifluoromethyl combinations improve antitumor potency .
Q. How do contradictory MIC/MBC values across studies inform antimicrobial assay optimization?
Discrepancies arise from strain variability (e.g., clinical vs. museum strains) and nutrient media composition (e.g., Müller-Hinton vs. LB broth). Standardization steps:
- Strain normalization : Use ATCC reference strains.
- Media consistency : Control cation concentrations (Ca²⁺/Mg²⁺) to avoid chelation effects.
- Statistical validation : Apply ANOVA or non-parametric tests to confirm significance (e.g., 95.3% growth inhibition at 50 µg/ml in robust datasets) .
Q. What mechanistic insights explain the dual bacteriostatic/bactericidal effects of pyrano-pyridine derivatives?
Mechanisms may involve:
- Membrane disruption : Chlorophenyl groups intercalate into lipid bilayers, causing leakage (observed via propidium iodide uptake assays).
- Enzyme inhibition : Binding to bacterial topoisomerases (e.g., DNA gyrase), validated via ATPase activity assays .
Methodological Considerations
Q. How are intermediates like 4-(chloromethyl)-2-(4-chlorophenyl)thiazole synthesized for pyrano-pyridine derivatization?
Synthesis involves refluxing 4-chlorobenzothioamide with 1,3-dichloroacetone in ethanol for 2 hours. Key steps:
- Thioamide activation : Generates nucleophilic sulfur for alkylation.
- Solvent optimization : Absolute ethanol minimizes side reactions (e.g., hydrolysis). Yield is typically 70–85% after purification .
Q. What strategies mitigate toxicity risks during in vitro handling of chloro-pyridines?
Q. How are molecular docking studies designed to explore pyrano-pyridine interactions with biological targets?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., BTK, COX-2).
- Ligand preparation : Optimize protonation states at physiological pH (e.g., pyridine nitrogen deprotonation).
- Scoring functions : Use AutoDock Vina or Schrödinger Glide to rank binding affinities. Validation via MD simulations ensures stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
